molecular formula C7H7NO2S B6146609 3-cyclopropyl-1,2-thiazole-5-carboxylic acid CAS No. 1781933-78-5

3-cyclopropyl-1,2-thiazole-5-carboxylic acid

Cat. No. B6146609
CAS RN: 1781933-78-5
M. Wt: 169.2
InChI Key:
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Description

“3-cyclopropyl-1,2-thiazole-5-carboxylic acid” is a chemical compound that contains a thiazole ring, which is a type of heterocycle. The thiazole ring in this compound is substituted with a cyclopropyl group at the 3-position and a carboxylic acid group at the 5-position .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. One of the carbon atoms is attached to a carboxylic acid group, and another carbon atom is attached to a cyclopropyl group .


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not available in the sources I found. Thiazole compounds, in general, are known to participate in a variety of chemical reactions due to the presence of the thiazole ring, which has multiple reactive sites .

Mechanism of Action

Advantages and Limitations for Lab Experiments

3-cyclopropyl-1,2-thiazole-5-carboxylic acid has several advantages and limitations when used in laboratory experiments. The main advantage of this compound is its low cost and availability. In addition, this compound is relatively stable and can be stored at room temperature. However, this compound is a relatively weak base, and is not very soluble in water. As a result, it is not suitable for use in aqueous solutions.

Future Directions

3-cyclopropyl-1,2-thiazole-5-carboxylic acid has a wide range of potential applications, and there are numerous future directions for research. These include further investigation of its anti-inflammatory, anti-tumor, and antioxidant properties, as well as its potential use in the treatment of HIV/AIDS and other viral infections. In addition, further research is needed to determine the exact mechanism of action of this compound, and to identify other potential therapeutic applications. Finally, additional research is needed to develop improved synthesis methods for this compound, as well as novel derivatives with enhanced biological activity.

Synthesis Methods

3-cyclopropyl-1,2-thiazole-5-carboxylic acid can be synthesized from 1,2-thiazole-5-carboxylic acid using a variety of methods. The most common method involves the reaction of 1,2-thiazole-5-carboxylic acid with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired this compound product in high yields. Other methods, such as the reaction of 1,2-thiazole-5-carboxylic acid with a Grignard reagent, are also available.

Scientific Research Applications

3-cyclopropyl-1,2-thiazole-5-carboxylic acid has been studied extensively as a potential therapeutic agent for a variety of conditions. Its anti-inflammatory, anti-tumor, and antioxidant properties have been investigated in both in vitro and in vivo studies. This compound has been found to be effective in the treatment of ulcerative colitis, Crohn's disease, and various types of cancer. In addition, this compound has been shown to possess antiviral and antifungal activity, and has been studied as a potential treatment for HIV/AIDS.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-1,2-thiazole-5-carboxylic acid involves the cyclization of a suitable precursor molecule containing a thiol and a carboxylic acid group. The cyclization reaction is typically carried out using a suitable cyclizing agent under appropriate reaction conditions.", "Starting Materials": [ "Cyclopropylamine", "Carbon disulfide", "Chloroacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Preparation of chloroacetyl chloride by reacting chloroacetic acid with thionyl chloride in the presence of a suitable catalyst.", "Step 2: Reaction of cyclopropylamine with chloroacetyl chloride to form 3-chloro-1-cyclopropylpropan-1-one.", "Step 3: Reaction of 3-chloro-1-cyclopropylpropan-1-one with carbon disulfide in the presence of sodium hydroxide to form 3-cyclopropyl-1,2-dithiol-5-carboxylic acid.", "Step 4: Cyclization of 3-cyclopropyl-1,2-dithiol-5-carboxylic acid using hydrochloric acid in ethanol to form 3-cyclopropyl-1,2-thiazole-5-carboxylic acid.", "Step 5: Purification of the product by recrystallization from a suitable solvent such as diethyl ether and water." ] }

CAS RN

1781933-78-5

Molecular Formula

C7H7NO2S

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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